molecular formula C8H9N3 B091742 2,6-Dimethylimidazo[1,2-b]pyridazine CAS No. 17412-39-4

2,6-Dimethylimidazo[1,2-b]pyridazine

Cat. No.: B091742
CAS No.: 17412-39-4
M. Wt: 147.18 g/mol
InChI Key: VBYMFQBIVFYWIW-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 2, and methyl groups at positions 2 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,6-dimethylpyridine-3,5-dicarboxylic acid with hydrazine hydrate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[1,2-b]pyridazine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents can be introduced at specific positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

2,6-Dimethylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The exact pathways and molecular targets depend on the specific biological context and the derivatives of the compound.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Another class of imidazopyridines with similar biological activities but different substitution patterns.

    Imidazo[1,2-c]pyrimidine: Contains a pyrimidine ring fused to an imidazole ring, exhibiting distinct pharmacological properties.

    Pyridazine: A six-membered ring with two adjacent nitrogen atoms, used in various medicinal chemistry applications.

Uniqueness: 2,6-Dimethylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 6 enhances its stability and modulates its reactivity, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

2,6-dimethylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-4-8-9-7(2)5-11(8)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYMFQBIVFYWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618399
Record name 2,6-Dimethylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17412-39-4
Record name 2,6-Dimethylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 3 neck 1 L round bottom flask is charged with 6-methyl-pyridazin-3-ylamine (20 g, 0.18 moles), ethanol 2B (200 mL), and chloroacetone (23.7 g, 20.4 mL, 0.256 moles, 1.4 equiv). The reaction mixture is heated at 70° C. overnight. NaHCO3 (23.2 g, 0.276 moles, 1.5 equiv) is added portion wise. After most of bubbling subsides, the reaction is heated at 100° C. overnight. The solvents are removed in vacuo and the residue is taken up in dichloromethane and filtered through a filter paper. The solvent is again removed in vacuo. The residue is purified using silica gel chromatography with a hexanes:ethyl acetate gradient to obtain the title compound (15.5 g, 57%). 1H-NMR (DMSO-d6), δ 2.34 (s, 3H), 2.47 (s, 3H), 7.03, (d, J=10 Hz, 1H), 7.85 (d, J=10 Hz, 1H), 7.91 (s, 1H) ppm. MS (APCI): 148 (M+1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step Two
Yield
57%

Synthesis routes and methods II

Procedure details

A solution of 3-amino-6-methyl-pyridazine (4.53 g, 41.58 mmol) in EtOH (60 mL) is treated with chloroacetone (3.5 mL, 43.66 mmol). The reaction is refluxed overnight. While it is hot, NaHCO3 (8.7 g, 103.9 mmol) is added in portions. The resulting mixture is refluxed for 2 h. It is cooled to rt and filtered through silical gel, washed with EtOAc, and concentrated. Purification of the crude material by chromatography gives the title compound (3.1 g, 21.11 mmol, 51%). 1H NMR (CDCl3): δ 2.49 (s, 3H), 2.55 (s, 3H), 6.84 (d, J=9.3 Hz, 1H), 7.64 (s, 1H), 7.70 (d, J=9.3 Hz, 1H) ppm. ES-MS (m/z): calcd for C8H9N3 (M+H)+: 148.2. found: 148.1.
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Yield
51%

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